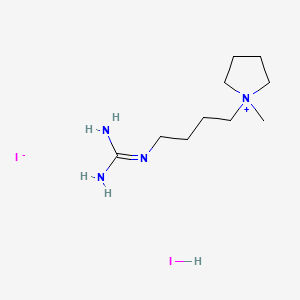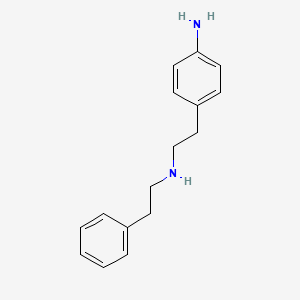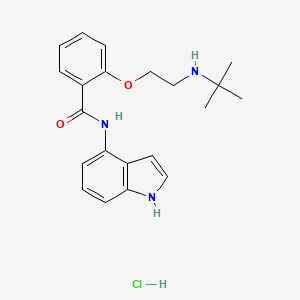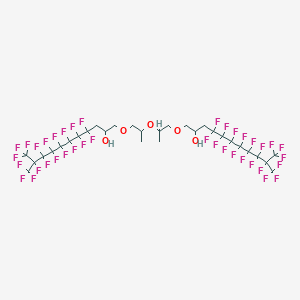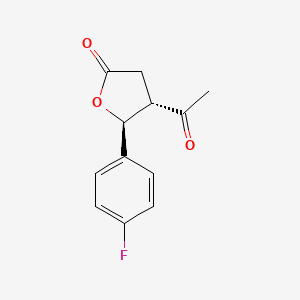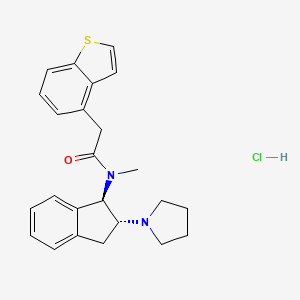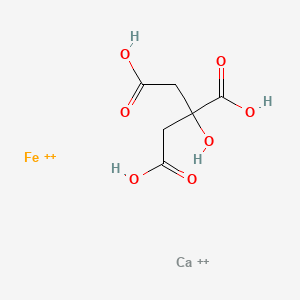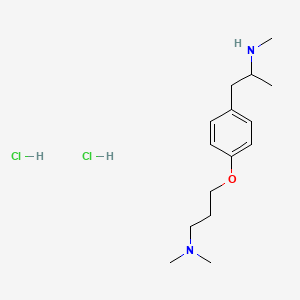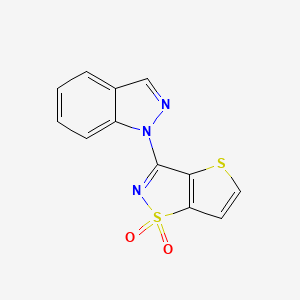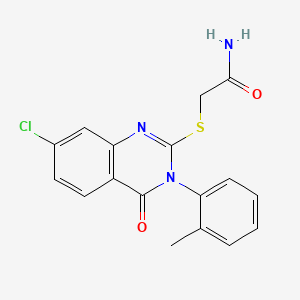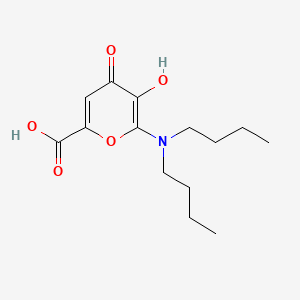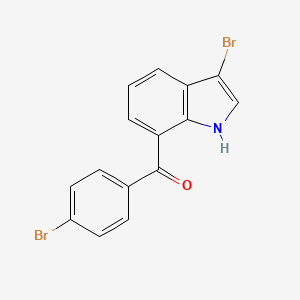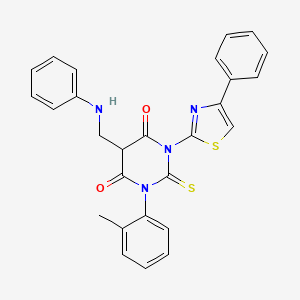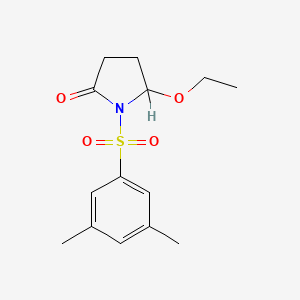
1-((3,5-Dimethylphenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((3,5-Dimethylphenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a pyrrolidinone core, which is a five-membered lactam, substituted with a 3,5-dimethylphenylsulfonyl group and an ethoxy group. Its unique structure imparts specific chemical properties that make it valuable in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3,5-Dimethylphenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,5-dimethylbenzenesulfonyl chloride with 5-ethoxy-2-pyrrolidinone in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and yield of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-((3,5-Dimethylphenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of sulfonamide or sulfonyl thiol derivatives.
Wissenschaftliche Forschungsanwendungen
1-((3,5-Dimethylphenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-((3,5-Dimethylphenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. The sulfonyl group is particularly important for its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-(pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690): Known for its anticancer activity.
Piperazinopyrrolidinones: Similar in structure but differ in their functional groups and specific applications.
Uniqueness: 1-((3,5-Dimethylphenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxy group and sulfonyl group play crucial roles in its interactions with molecular targets, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
111711-73-0 |
|---|---|
Molekularformel |
C14H19NO4S |
Molekulargewicht |
297.37 g/mol |
IUPAC-Name |
1-(3,5-dimethylphenyl)sulfonyl-5-ethoxypyrrolidin-2-one |
InChI |
InChI=1S/C14H19NO4S/c1-4-19-14-6-5-13(16)15(14)20(17,18)12-8-10(2)7-11(3)9-12/h7-9,14H,4-6H2,1-3H3 |
InChI-Schlüssel |
CAFWLZCAKQARGK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1CCC(=O)N1S(=O)(=O)C2=CC(=CC(=C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


